BENGH@ Methodological & Application

Check Availability & Pricing

Application Notes and Protocols for CDK2-IN-15

Author: BenchChem Technical Support Team. Date: April 2026

Compound of Interest

Compound Name: CDK2-IN-15
Cat. No.: B15589271
Get Quote
. J

For Researchers, Scientists, and Drug Development Professionals

Introduction

CDK2-IN-15 is a potent and selective inhibitor of Cyclin-Dependent Kinase 2 (CDK2), a key
regulator of cell cycle progression.[1][2] Dysregulation of CDK2 activity is a common feature in
various cancers, making it a compelling target for therapeutic intervention.[3][4] CDK2, in
complex with cyclin E or cyclin A, orchestrates the transition from the G1 to the S phase of the
cell cycle by phosphorylating key substrates, including the Retinoblastoma protein (Rb).[3][5]
Inhibition of CDK2 by CDK2-IN-15 leads to cell cycle arrest at the G1/S checkpoint, induction of
a senescence-like state, and subsequent inhibition of tumor cell proliferation.[1][2][3]

These application notes provide a summary of the available data on CDK2-IN-15 (also known
as INX-315) and detailed protocols for its use in laboratory experiments.

Data Presentation
Biochemical and Cellular Activity of CDK2-IN-15
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Cell
Assay Type Target IC50 Value . Notes
Line/System
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CDK2/cyclin E1 <4 nmol/L high potency and
Assay enzyme

selectivity.[1]

Recombinant

CDK2/cyclin Al < 4 nmol/L
enzyme
Shows ~50-fold
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Effective in
o models of
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In Vivo Dosage of CDK2-IN-15 in Mouse Models
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) Dosing .
Animal Model Cancer Type . Duration Outcome
Regimen
Dose-dependent
) 25, 50, 100 tumor growth
Gastric L
) ) mg/kg, oral inhibition; 100
Adenocarcinoma  Gastric Cancer ] 56 days
gavage, twice mg/kg BID led to
PDX (GA0103) :
daily tumor
regression.[1]
100 mg/kg, oral Significant tumor
gavage, once 56 days growth inhibition.
daily [1]
Gastric 100 mg/kg, oral Significant tumor
Adenocarcinoma  Gastric Cancer gavage, twice 5 weeks growth inhibition.
PDX (GA0114) daily [1]
Ovarian 100 mg/kg, oral Significant tumor
Carcinoma PDX Ovarian Cancer gavage, twice 8 weeks growth inhibition.
(OV5398) daily [1]
100 mg/kg, oral Significant tumor
OVCAR-3 . : " R
Ovarian Cancer gavage, twice Not specified growth inhibition.
Xenograft

daily

[1]

Note: Across these in vivo studies, CDK2-IN-15 was well-tolerated, with no significant body

weight loss or other signs of toxicity reported.[1]

Signaling Pathway and Experimental Workflow
CDK2 Signaling Pathway in Cell Cycle Progression
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Caption: Simplified CDK2 signaling pathway in the G1/S phase transition.
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General Experimental Workflow for Evaluating CDK2-IN-
15

In Vitro Evaluation In Vivo Evaluation

Biochemical Assay w| Cell-Based Assays Pharmacokinetics Xenograft/PDX Model
(IC50 Determination) (Viability, Cell Cycle) (Optional) "1 (Tumor Growth Inhibition)

Toxicity Assessment
(Body Weight, etc.)

A

End

A /
A /

Click to download full resolution via product page
Caption: A general workflow for the preclinical evaluation of CDK2-IN-15.

Experimental Protocols
Biochemical Kinase Assay

Objective: To determine the in vitro potency (IC50) of CDK2-IN-15 against recombinant
CDK2/cyclin complexes.

Materials:
e Recombinant human CDK2/cyclin E1 or CDK2/cyclin A1 enzyme

e Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCI2, 1 mM EGTA, 2 mM DTT, 0.01%
Tween-20)

e ATP (at Km concentration for the specific enzyme batch)
e Substrate peptide (e.g., a derivative of Histone H1)

e CDK2-IN-15 (in DMSO, serial dilutions)

o ADP-Glo™ Kinase Assay kit or similar detection reagent
o 384-well plates

Procedure:
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Prepare serial dilutions of CDK2-IN-15 in DMSO, followed by a further dilution in kinase
buffer.

Add 5 pL of the diluted compound or DMSO (vehicle control) to the wells of a 384-well plate.

Add 10 pL of a solution containing the CDK2/cyclin enzyme and the substrate peptide in
kinase buffer to each well.

Initiate the kinase reaction by adding 10 pL of ATP solution to each well.
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

Stop the reaction and detect the amount of ADP produced using a luminescence-based
assay kit according to the manufacturer's instructions.

Calculate the percent inhibition for each concentration of CDK2-IN-15 relative to the vehicle
control.

Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data
to a four-parameter logistic equation to determine the IC50 value.

Cell Viability Assay

Objective: To assess the effect of CDK2-IN-15 on the proliferation of cancer cell lines.

Materials:

Cancer cell lines of interest (e.g., OVCAR-3, or CDK4/6i-resistant breast cancer lines)
Complete cell culture medium

CDK2-IN-15 (in DMSO, serial dilutions)

CellTiter-Glo® Luminescent Cell Viability Assay kit or similar

96-well clear-bottom white plates

Procedure:
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Seed cells in a 96-well plate at a predetermined density (e.g., 2,000-5,000 cells/well) and
allow them to attach overnight.

Prepare serial dilutions of CDK2-IN-15 in complete culture medium.

Remove the existing medium from the cells and add 100 pL of the medium containing the
different concentrations of CDK2-IN-15 or DMSO (vehicle control).

Incubate the cells for a prolonged period to allow for multiple cell doublings (e.g., 6 days).[2]

Equilibrate the plate to room temperature.

Add CellTiter-Glo® reagent according to the manufacturer's protocol.

Measure luminescence using a plate reader.

Calculate the percent viability relative to the vehicle-treated cells and determine the 1C50
value as described for the biochemical assay.

Cell Cycle Analysis by Flow Cytometry

Obijective: To determine the effect of CDK2-IN-15 on cell cycle distribution.

Materials:

Cancer cell line (e.g., MB157)

Complete cell culture medium

CDK2-IN-15

Phosphate-buffered saline (PBS)

Trypsin-EDTA

Ethanol (70%, ice-cold)

Propidium lodide (PI)/RNase staining solution
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Procedure:

Seed cells in 6-well plates and allow them to attach.

Treat the cells with various concentrations of CDK2-IN-15 or DMSO for a specified time
(e.g., 24 or 48 hours).[6]

Harvest the cells by trypsinization, collect them by centrifugation, and wash with PBS.

Fix the cells by resuspending the pellet in ice-cold 70% ethanol while vortexing gently.
Incubate at -20°C for at least 2 hours.

Centrifuge the fixed cells and wash with PBS.

Resuspend the cell pellet in PI/RNase staining solution and incubate in the dark for 30
minutes at room temperature.

Analyze the DNA content of the cells using a flow cytometer.

Quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle using
appropriate software.

In Vivo Tumor Xenograft/PDX Model

Objective: To evaluate the anti-tumor efficacy of CDK2-IN-15 in a mouse model.

Materials:

Immunocompromised mice (e.g., nude or NSG mice)

Tumor cells (for xenografts) or patient-derived tumor fragments (for PDXs)
CDK2-IN-15

Vehicle formulation for oral gavage

Calipers for tumor measurement

Animal balance
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Procedure:

Implant tumor cells subcutaneously into the flank of the mice. For PDX models, implant
tumor fragments.

e Allow tumors to grow to a palpable size (e.g., 100-200 mms3).
e Randomize mice into treatment and control groups.
o Prepare the dosing solution of CDK2-IN-15 in a suitable vehicle.

» Administer CDK2-IN-15 orally by gavage at the desired dose and schedule (e.g., 100 mg/kg,
twice daily).[1] Administer vehicle to the control group.

e Measure tumor volume with calipers (Volume = 0.5 x Length x Width2) and monitor the body
weight of the mice 2-3 times per week.

» Continue treatment for the duration of the study (e.g., 5-8 weeks).[1]

» At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g.,
Western blot for pharmacodynamic markers like p-RDb).

Safety and Toxicology

Preclinical studies in mice with CDK2-IN-15 at doses up to 100 mg/kg twice daily for up to 8
weeks did not show significant toxicity.[1] Mice did not exhibit more than 5% body weight loss
or any concerning changes in behavior or physical condition.[1] However, as with any kinase
inhibitor, potential for off-target effects and toxicity should be carefully monitored in any new
experimental system. For other CDK inhibitors, common side effects can include hematologic
and gastrointestinal toxicities.[7] Researchers should establish a safety and tolerability profile in
their specific models.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?
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